methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate
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Overview
Description
Methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate is a complex organic compound that features a quinoline moiety, an azetidine ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The quinoline and azetidine intermediates are coupled using amide bond formation techniques, typically involving reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for forming N-oxides.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing quinoline.
Substitution: Nucleophiles such as amines or thiols for substitution on the azetidine ring.
Hydrolysis: Acidic or basic conditions for ester hydrolysis.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted azetidine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety can intercalate with DNA, while the azetidine ring may interact with protein active sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, which feature the azetidine ring.
Uniqueness
Methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate is unique due to the combination of the quinoline and azetidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanoylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-7-8-14-5-3-4-6-16(14)21(13)10-9-17(22)19-15-11-20(12-15)18(23)24-2/h3-6,13,15H,7-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTALZKHKONVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCC(=O)NC3CN(C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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